3-(2,5-Dimethylphenylcarbamoyl)-5-fluorobenzeneboronic acid
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Overview
Description
3-(2,5-Dimethylphenylcarbamoyl)-5-fluorobenzeneboronic acid is an organoboron compound that has garnered interest due to its potential applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound features a boronic acid group, which is known for its versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenylcarbamoyl)-5-fluorobenzeneboronic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2,5-dimethylphenyl isocyanate with 5-fluoroaniline to form the corresponding carbamoyl intermediate.
Borylation: The carbamoyl intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenylcarbamoyl)-5-fluorobenzeneboronic acid can undergo various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-(2,5-Dimethylphenylcarbamoyl)-5-fluorobenzeneboronic acid has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenylcarbamoyl)-5-fluorobenzeneboronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Fluorophenylboronic Acid: Another fluorinated boronic acid with similar reactivity.
2,5-Dimethylphenylboronic Acid: Shares the dimethylphenyl group but lacks the carbamoyl and fluorine functionalities.
Uniqueness
3-(2,5-Dimethylphenylcarbamoyl)-5-fluorobenzeneboronic acid is unique due to the presence of both the carbamoyl and fluorine groups, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile reagent for various synthetic applications.
Properties
Molecular Formula |
C15H15BFNO3 |
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Molecular Weight |
287.10 g/mol |
IUPAC Name |
[3-[(2,5-dimethylphenyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO3/c1-9-3-4-10(2)14(5-9)18-15(19)11-6-12(16(20)21)8-13(17)7-11/h3-8,20-21H,1-2H3,(H,18,19) |
InChI Key |
JPYJAEWIOOGNRI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)C)C)(O)O |
Origin of Product |
United States |
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